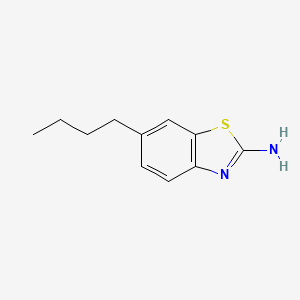

6-butyl-1,3-benzothiazol-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-butyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGBNISGCXRRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364537 | |

| Record name | 6-Butyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65948-20-1 | |

| Record name | 6-Butyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65948-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Butyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Butyl 1,3 Benzothiazol 2 Amine and Analogous Derivatives

The synthesis of the benzothiazole (B30560) scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this versatile structure. The formation of 2-aminobenzothiazoles, in particular, often involves the cyclization of an aniline (B41778) derivative containing a sulfur source.

Strategic Approaches to Benzothiazole Core Formation

The fundamental approach to synthesizing the benzothiazole ring system relies on the intramolecular cyclization of a benzene (B151609) ring bearing amino and thiol groups in an ortho relationship.

The reaction of 2-aminothiophenol (B119425) with various electrophilic reagents is a primary and widely utilized method for constructing the benzothiazole core. mdpi.comekb.eg A plausible mechanism involves the initial nucleophilic attack of the amino group on an electrophilic carbon, followed by an intramolecular cyclization through the thiol group, and subsequent dehydration or oxidation to yield the aromatic benzothiazole ring. ekb.eg

One of the most common variations is the reaction of substituted anilines with potassium thiocyanate (B1210189) (KSCN) or ammonium (B1175870) thiocyanate in the presence of bromine in a solvent like acetic acid. lupinepublishers.comderpharmachemica.com This process, often referred to as the Hugershoff reaction, generates the 2-aminobenzothiazole (B30445) structure in a single pot. The reaction proceeds by forming a thiourea (B124793) derivative in situ, which then undergoes oxidative cyclization.

A vast array of compounds can undergo condensation with 2-aminothiophenol to form 2-substituted benzothiazoles. mdpi.comdoaj.org These precursors include aldehydes, carboxylic acids, acyl chlorides, esters, and nitriles. doaj.orgnih.gov The choice of precursor dictates the substituent at the C-2 position of the resulting benzothiazole. For instance, reacting 2-aminothiophenol with an aldehyde typically yields a 2-substituted benzothiazole after an oxidative cyclization step. ekb.egtandfonline.com

Modern synthetic approaches have introduced a variety of catalysts and conditions to improve efficiency, yield, and environmental friendliness. mdpi.com These include green chemistry techniques such as using water as a solvent, microwave irradiation, ultrasound assistance, and employing catalysts like iodine, H₂O₂/HCl, or reusable solid-phase catalysts. mdpi.comekb.egnih.gov For example, sulfated tungstate (B81510) has been used as a non-toxic, recyclable catalyst for the condensation of 2-aminothiophenols with aldehydes under solvent-free conditions. mdpi.com

| Catalyst/Reagent System | Precursors | Conditions | Key Advantages |

| KSCN, Br₂, Acetic Acid | Substituted Anilines | Low Temperature to RT | Direct synthesis of 2-aminobenzothiazoles. lupinepublishers.comderpharmachemica.com |

| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Room Temperature, Ethanol (B145695) | Excellent yields, mild conditions. mdpi.com |

| Sulfated Tungstate (ST) | 2-Aminothiophenol, Aldehydes | Solvent-free, Ultrasound | Green, heterogeneous catalyst, excellent yields. mdpi.com |

| Polyphosphoric acid (PPA) | 2-Aminothiophenol, Carboxylic Acids | High Temperature | Acts as both solvent and dehydrating agent. nih.govmdpi.com |

| Molecular Iodine | 2-Aminothiophenol, N-protected amino acids | Solvent-free, Trituration | Mild Lewis acid catalyst, moderate to excellent yields. mdpi.com |

Introduction and Functionalization of the Butyl Substituent at Position 6

To synthesize the target molecule, 6-butyl-1,3-benzothiazol-2-amine, the butyl group must be incorporated onto the benzene ring of the benzothiazole structure. This is most commonly achieved by starting with a pre-functionalized precursor.

The most direct and widely practiced strategy for synthesizing 6-substituted-2-aminobenzothiazoles is to begin with the corresponding para-substituted aniline. derpharmachemica.com For the synthesis of this compound, the key starting material is 4-butylaniline (B89568).

The synthesis proceeds via the Hugershoff reaction, where 4-butylaniline is treated with potassium thiocyanate and bromine in glacial acetic acid. lupinepublishers.comderpharmachemica.com The reaction is typically performed at low temperatures during the bromine addition to control its reactivity. The resulting intermediate undergoes oxidative cyclization to form the desired this compound. This method allows for the precise and unambiguous placement of the butyl group at the C-6 position.

While less common for introducing simple alkyl groups at a specific position like C-6, post-synthesis functionalization of a pre-formed benzothiazole ring is a possible, albeit more complex, strategy. Direct C-H alkylation of heterocycles is a field of active research, often employing photoredox catalysis. acs.org These methods can use readily available carboxylic acid derivatives as alkylating reagents under mild, visible-light-induced conditions. acs.org

However, a significant challenge in the post-synthesis alkylation of the benzothiazole ring is achieving regioselectivity. Reactions may yield a mixture of isomers, and functionalization often favors the more electron-deficient C-4 position or the C-2 position, depending on the reaction conditions and the nature of the existing substituents. acs.org Therefore, for a specific isomer like the 6-butyl derivative, the synthetic route starting from 4-butylaniline is overwhelmingly preferred for its simplicity and selectivity. lupinepublishers.comderpharmachemica.com

Derivatization at the 2-Amino Position and Nitrogen Heterocycle

The 2-amino group of this compound is a versatile functional handle for further chemical modification. nih.gov It can act as a nucleophile, allowing for the synthesis of a wide range of derivatives.

Common derivatization reactions include:

Acylation: The amino group can be readily acylated using reagents like chloroacetyl chloride to form N-(6-butyl-1,3-benzothiazol-2-yl)acetamide derivatives. These intermediates can be used in subsequent reactions. nih.govresearchgate.net

Formation of Schiff Bases: Condensation with various aromatic aldehydes yields the corresponding Schiff bases (azomethines). This is a straightforward reaction often carried out by refluxing the reactants in a suitable solvent like ethanol. researchgate.netijpsr.com

N-Alkylation: The amino group can be alkylated, for instance by reaction with alcohols in the presence of a strong acid, although controlling the degree of alkylation can be challenging. ijpsr.com

Synthesis of Fused Heterocycles: The 2-amino group, in conjunction with the endocyclic nitrogen atom, can react with bifunctional electrophiles to construct fused heterocyclic systems, such as imidazo[2,1-b] doaj.orgnih.govbenzothiazoles. nih.govnih.gov

These derivatizations are crucial in medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Chloroacetyl chloride | 2-Acetamido-benzothiazole derivatives nih.gov |

| Schiff Base Formation | Aromatic Aldehydes | 2-(Arylimino)-benzothiazole derivatives researchgate.net |

| Urea (B33335)/Thiourea Formation | Isocyanates/Isothiocyanates | N-Benzothiazol-2-yl-ureas/thioureas researchgate.net |

| Hydrazone Formation | Hydrazine Hydrate | 2-Hydrazinylbenzothiazole derivatives nih.govnih.gov |

| Fused Ring Synthesis | α-Halo Ketones | Imidazo[2,1-b]benzothiazole derivatives nih.gov |

Formation of Schiff Bases

Schiff bases, or azomethines, are a prominent class of compounds derived from 2-aminobenzothiazoles. These are typically synthesized through the condensation reaction of a 2-aminobenzothiazole derivative with an aldehyde or ketone. jocpr.comniscpr.res.in For instance, Schiff's bases have been synthesized by refluxing 2-amino-6-substituted benzothiazoles with o-vanillin in absolute ethanol with a drop of piperidine. jocpr.com The resulting products are often crystalline solids and can be purified by recrystallization. jocpr.com

The formation of the azomethine group (–C=N–) is a key feature of these reactions and is crucial for the compound's subsequent chemical reactivity and properties. jocpr.com The reaction mechanism generally involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. niscpr.res.in Various catalysts, such as Mo-Al2O3 composite and p-toluene sulfonic acid, can be employed to facilitate this condensation. niscpr.res.in

In a specific example, 2-amino-6-nitrobenzothiazole (B160904) has been reacted with 3,5-diiodosalicylic aldehyde under microwave irradiation to form the corresponding Schiff base in high yield within a short reaction time. mdpi.com This highlights the efficiency of microwave-assisted synthesis in promoting these reactions. mdpi.com Similarly, a series of thiazole-derived Schiff base ligands were prepared by refluxing ethanolic solutions of 2-amino-6-ethoxybenzothiazole (B160241) and 2-amino-6-nitrobenzothiazole with isatin (B1672199) and chloroisatin. nih.gov

Amidation and Sulfamoylation Reactions

The amino group of 2-aminobenzothiazoles is a versatile functional handle that allows for further derivatization through amidation and sulfamoylation reactions. These reactions introduce amide or sulfonamide functionalities, respectively, which can significantly alter the chemical and physical properties of the parent molecule.

Amidation is commonly achieved by reacting the 2-aminobenzothiazole with an acylating agent such as an acyl chloride or a carboxylic acid. For example, 6-substituted amide derivatives of 2-aminobenzothiazole have been synthesized from 2-amino-6-nitrobenzothiazole in a three-step process involving acylation, reduction of the nitro group, and subsequent substitution. nih.gov In another instance, 2-aminobenzothiazole was acylated with various α-halogenoketones in the presence of carbon disulfide. mdpi.com The resulting N-acylated 2-aminobenzothiazoles are important intermediates for further synthetic transformations. nih.gov

Sulfamoylation introduces a sulfamoyl group (-SO2NHR) onto the benzothiazole scaffold. For instance, disulfonamide derivatives have been synthesized from 2-amino-6-nitrobenzothiazole. nih.gov

Incorporation of Other Heterocyclic Moieties (e.g., Thiazole (B1198619), Triazole, Pyrazoline)

The synthesis of hybrid molecules that incorporate the 2-aminobenzothiazole core with other heterocyclic systems like thiazole, triazole, and pyrazoline has been an area of active research. This molecular hybridization aims to create novel compounds with unique properties.

Thiazole: A series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles were synthesized from 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides. tandfonline.com The synthesis involved the cyclization of 2-chloroacetamides with 4-substituted phenyl thioureas in absolute ethanol. tandfonline.com

Triazole: Triazole-containing benzothiazole derivatives can be synthesized through various routes. One method involves the reaction of 2-hydrazino-1,3-benzothiazole with carbon disulfide in an alkaline medium to yield nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netjusst.orgbenzothiazole-3-thiol. researchgate.net Another approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to link a pyrazole (B372694) unit to a triazole ring. nih.gov

Pyrazoline: Pyrazoline derivatives can be incorporated by reacting 2-hydrazino-1,3-benzothiazole with reagents like acetylacetone (B45752) and ethyl acetoacetate. researchgate.net Additionally, new series of pyrazoline derivatives have been synthesized via a one-pot three-component reaction involving acetophenone (B1666503) or 4-nitroacetophenone, various substituted benzaldehydes, and thiosemicarbazide. researchgate.net These pyrazolines can then be further reacted to incorporate a thiazole ring. researchgate.net

Advanced and Green Synthetic Techniques

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods for preparing benzothiazole derivatives. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents. nih.govnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. jusst.orgresearchgate.net This technique has been successfully applied to the synthesis of various 2-aminobenzothiazole derivatives.

For instance, the synthesis of 2-aminothiazole (B372263) derivatives has been achieved by reacting a substituted ketone, thiourea, and iodine under microwave irradiation for a few minutes, resulting in high yields. jusst.orgnih.gov Similarly, microwave-assisted synthesis has been employed for the condensation of 2-aminobenzothiazole derivatives with aldehydes to form Schiff bases, significantly shortening the reaction time compared to conventional refluxing. mdpi.com The synthesis of imidazolidines derived from 2-aminobenzothiazole has also been accomplished using microwave irradiation. researchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolation of intermediates. nih.gov This approach aligns well with the principles of green chemistry by reducing waste and simplifying experimental procedures. nih.gov

An example of an MCR is the synthesis of 3-amino-2-(indol-3-yl)imidazo[2,1-b] researchgate.netjusst.orgbenzothiazoles from the reaction of 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst. nih.gov Another example is the one-pot synthesis of new substituted Hantzsch thiazole derivatives. bepls.com

Molten State Reactions

Solid-phase and molten state reactions offer alternatives to traditional solution-phase synthesis, often eliminating the need for solvents and simplifying product purification. A neat fusion process has been used to synthesize certain 2-aminobenzothiazole derivatives. acs.org This involves melting one of the reactants and then adding the other reactant to the molten substrate, followed by stirring at an elevated temperature for a short period. acs.org For example, a derivative was synthesized by melting N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and adding 4-nitroaniline (B120555) to the melt. acs.org

Photocatalytic Approaches

Visible-light-mediated photocatalysis has emerged as a powerful and sustainable strategy for the synthesis of 2-aminobenzothiazole derivatives. These methods offer mild reaction conditions, high atom economy, and alignment with green chemistry principles by utilizing light as a renewable energy source. researchgate.netrsc.org

A common approach involves the aerobic oxidative cyclization of aryl isothiocyanates and secondary amines, catalyzed by an organic photosensitizer like Eosin Y. researchgate.net This reaction proceeds under visible light irradiation, often from a simple compact fluorescent lamp (CFL), at room temperature. researchgate.net The mechanism is believed to involve a single electron transfer (SET) process initiated by the photo-excited catalyst. researchgate.net This methodology has been successfully applied to synthesize a variety of 2-aminobenzothiazole derivatives in good to excellent yields. rsc.org

Another photocatalytic strategy involves the reaction of 2-aminothiophenols with various aldehydes. researchgate.netelsevierpure.com These reactions can be promoted by visible light, sometimes in the absence of any metal catalyst or additive, highlighting the efficiency and environmental friendliness of the method. researchgate.net The proposed mechanism for this transformation often involves radical intermediates. researchgate.net Ruthenium-based complexes, such as [Ru(bpy)₃Cl₂], have also been employed as effective photoredox catalysts for this type of cyclization, using oxygen as the oxidant. elsevierpure.com These advanced methods represent a significant step forward from classical synthetic routes, which often require harsher conditions or less available starting materials. nih.gov

| Catalyst System | Reactants | Light Source | Key Features |

| Eosin Y / Air | Aryl isothiocyanate, Secondary amine | Visible Light (e.g., 20W CFL) | Metal-free, mild room temperature conditions, uses air as a sustainable oxidant. researchgate.net |

| Catalyst-Free | 2-Aminothiophenol, Aldehyde | Visible Light | No transition-metal catalyst or additives required, proceeds via a proposed radical pathway. researchgate.net |

| [Ru(bpy)₃Cl₂] / O₂ | 2-Aminothiophenol, Aldehyde | Visible Light | Efficient photoredox catalysis with low catalyst loading (0.1 mol%). elsevierpure.com |

| Eosin Y | 2-Aminothiophenol, Diazonium salt, 1,4-Naphthoquinone | Green LED (525 nm) | One-pot, three-component reaction for synthesizing complex phenothiazones. nih.gov |

Analytical Characterization Techniques for Structural Elucidation

Confirming the molecular structure and assessing the purity of this compound are critical steps following its synthesis. This is achieved through a combination of spectroscopic and chromatographic methods.

Spectroscopic Methods (e.g., FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the compound's functional groups and the connectivity of its atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups present in the molecule. For a 2-aminobenzothiazole structure, key absorptions would include N-H stretching vibrations for the primary amine group (typically appearing as two bands in the range of 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1630 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹). researchgate.net The presence of the butyl group would be indicated by aliphatic C-H stretching vibrations (typically 2850-2960 cm⁻¹). derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the benzothiazole ring, with their chemical shifts and coupling patterns revealing their positions. researchgate.netchemicalbook.com The protons of the butyl group would appear in the upfield region (typically 0.9-2.7 ppm) as a triplet for the terminal methyl (CH₃) group and multiplets for the methylene (B1212753) (CH₂) groups. The two protons of the primary amine (NH₂) would typically appear as a broad singlet that is exchangeable with D₂O. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. nih.gov The spectrum would show signals for the aromatic carbons of the benzothiazole ring in the typical downfield region (110-155 ppm) and the carbons of the butyl chain in the upfield aliphatic region. The carbon atom of the C=N group within the thiazole ring is also characteristically observed. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion (M⁺) or protonated molecule ([M+H]⁺). researchgate.netresearchgate.net This provides definitive confirmation of the compound's molecular formula. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

|---|---|---|

| FTIR | N-H stretch (amine) | ~3450, 3350 cm⁻¹ |

| C-H stretch (aliphatic) | ~2955, 2925, 2870 cm⁻¹ | |

| C=N stretch (thiazole) | ~1630 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | ~7.0-7.8 ppm (multiplets) |

| Amine Protons (NH₂) | Broad singlet, ~4.0-5.5 ppm | |

| Butyl CH₂ Protons | Multiplets, ~1.4-2.7 ppm | |

| Butyl CH₃ Proton | Triplet, ~0.9 ppm | |

| ¹³C NMR | Aromatic & Thiazole Carbons | ~110-168 ppm |

| Butyl Carbons | ~13-35 ppm |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 220 |

Chromatographic Techniques for Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic methods are essential for verifying the purity of the synthesized compound and for monitoring the progress of a reaction. wisc.edu

Thin Layer Chromatography (TLC): TLC is a rapid and effective technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). wisc.edupsu.edu For 2-aminobenzothiazole derivatives, a common stationary phase is a silica gel plate. psu.edu The mobile phase is chosen based on the polarity of the compound; a mixture of a non-polar solvent (like heptane (B126788) or chloroform) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used. psu.eduresearchgate.net

The purity of the sample is assessed by the presence of a single spot on the developed TLC plate. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system. wisc.edunih.gov By comparing the Rf value of the synthesized product to that of a known standard or the starting materials, one can confirm the identity and purity of the compound and track the reaction's completion. researchgate.netwisc.edu

Table 3: Typical TLC Parameters for 2-Aminobenzothiazole Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates researchgate.net |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Chloroform:Methanol or n-Butanol:Acetic Acid:Water) researchgate.netrjptonline.org |

| Visualization | UV light (254 nm), Iodine vapor, or specific chemical stains rjptonline.org |

| Rf Value | The ratio of distances traveled; a higher Rf indicates lower polarity. Non-polar compounds move further up the plate. wisc.edu |

Advanced Structural and Electronic Characterization Studies

Crystallographic Analysis and Molecular Conformation

While a single-crystal X-ray diffraction analysis for 6-butyl-1,3-benzothiazol-2-amine is not publicly available, extensive research on related benzothiazole (B30560) derivatives provides a strong basis for understanding its likely solid-state structure and molecular conformation.

Crystallographic studies on analogous heterocyclic systems, such as benzimidazole (B57391) and fused triazole-thiadiazole derivatives, offer valuable structural paradigms. For instance, the analysis of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine revealed a monoclinic crystal system with the space group P21/n. mdpi.com Similarly, a co-crystal involving N-carbamothioylbenzamide was also found to crystallize in a monoclinic system with the same P21/c space group. researchgate.net These studies determine precise bond lengths and angles, confirming the molecular geometry. In one case, the bond length of a C-N bond involving an amino group attached to a triazole ring was found to be shorter than expected, indicating significant conjugation between the nitrogen's lone pair and the ring's π-system. mdpi.com

Good quality crystals of an indolyl-triazolo-thiadiazole hybrid were obtained and analyzed, confirming its molecular and supramolecular structure. mdpi.com Such analyses are crucial for validating the structures proposed by other spectroscopic methods and for understanding the packing of molecules in the solid state. mdpi.com

Table 1: Crystallographic Data for a Related Heterocyclic Compound (4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 15.673(3) |

| b (Å) | 4.7447(8) |

| c (Å) | 17.615(3) |

| β (°) | 99.067(17) |

| Volume (ų) | 1293.6(4) |

Data sourced from a study on a related benzimidazole derivative, providing insight into typical crystal parameters for such structures. mdpi.com

In studies of related benzothiadiazole derivatives, significant variations in torsion angles have been observed. For example, in a study of 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole, the dihedral angle between the benzothiadiazole unit and the pyridylamino substituent was investigated, showing how protonation or coordination can alter the molecular conformation. nih.gov Computational studies on carbazole-benzothiazole copolymers have shown that while the ground state of a bicarbazole dimer is non-planar, the carbazole-benzothiazole system is completely planar, which is attributed to a strong push-pull electronic effect. researchgate.net Conformational analysis through computational scans, where a torsional angle is varied systematically, helps identify the most stable, low-energy conformations. researchgate.netmdpi.com

The way molecules arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. In benzothiazole derivatives, hydrogen bonds and π-π stacking are dominant forces. nih.govresearchgate.netrsc.org

Hydrogen bonds, such as N-H⋯N, N-H⋯O, and weaker C-H⋯N or C-H⋯O interactions, create robust networks that stabilize the crystal structure. mdpi.comnih.govresearchgate.net For example, in the crystal structure of a benzimidazole derivative, molecules were linked by classic N-H⋯N and C-H⋯N hydrogen bonds. mdpi.com

Table 2: Common Intermolecular Interactions in Benzothiazole Analogs

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| Hydrogen Bonding | N-H⋯N/O, C-H⋯N/O | ~2.2 - 3.0 |

| π-π Stacking | Parallel displaced or offset facial alignment of aromatic rings | ~3.4 - 3.8 (centroid-centroid) |

| Halogen Bonding | C-I⋯N, C-Cl⋯O | Varies |

| Chalcogen Bonding | S···N, S···Cl | ~3.25 - 3.27 |

Data compiled from studies on various benzothiazole and benzothiadiazole derivatives. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling

Theoretical modeling provides powerful tools to investigate molecular properties that can be difficult to measure experimentally. Methods like Density Functional Theory (DFT) are widely used to predict geometries, electronic structures, and energy profiles of benzothiazole derivatives. researchgate.netmdpi.com

Quantum chemical calculations are essential for understanding the electronic behavior of a molecule. A key parameter is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap (ΔE). mdpi.comresearchgate.net This gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive and can be more easily excited electronically. mdpi.com

For benzothiazole derivatives, the HOMO is typically distributed over the electron-rich benzothiazole ring system, while the LUMO's location can vary depending on the substituents. mdpi.comacademie-sciences.fr The introduction of different functional groups can significantly alter the HOMO-LUMO gap. For example, a study on various substituted benzothiazoles showed that the ΔE values ranged from 4.46 to 4.73 eV. mdpi.com The compound with two electron-withdrawing -CF3 groups had the lowest energy gap, indicating it was the most reactive in the series. mdpi.com These calculations help in predicting the electronic transitions and charge transfer characteristics within the molecule. mdpi.comacademie-sciences.fr

Table 3: Calculated HOMO-LUMO Energy Gaps for a Series of Benzothiazole Derivatives

| Compound Substituent | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| No Substituent | -6.53 | -1.80 | 4.73 |

| 4-CF₃ | -6.83 | -2.37 | 4.46 |

| 2-CF₃ | -6.82 | -2.25 | 4.57 |

Data from a DFT study on phenyl-substituted benzothiazoles, illustrating the effect of substituents on the energy gap. mdpi.com

Conformational analysis is the study of the different spatial arrangements of a molecule that arise from rotation around its single bonds. pharmacy180.comlibretexts.org Computational methods can be used to map the potential energy surface of a molecule as a function of its torsional angles to identify the most stable, low-energy conformations, known as energy minima. mdpi.commdpi.com

For molecules with multiple rotatable bonds, like this compound (with rotation around the C-N bond and within the butyl chain), this analysis is critical. A typical approach involves systematically rotating a key dihedral angle and calculating the molecule's total energy at each step. mdpi.com A study on related benzothiazole derivatives performed a conformational analysis by varying the dihedral angle between the benzothiazole ring and an attached phenyl ring. mdpi.com The results identified two energetically favorable conformers, corresponding to energy minima on the potential energy curve. mdpi.com This type of analysis is fundamental for understanding which shapes the molecule is most likely to adopt, which in turn influences its interactions and properties.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) has become a powerful computational tool for investigating the electronic properties of heterocyclic compounds like this compound. By calculating the electron density of a molecule, DFT methods can elucidate its electronic structure, reactivity, and other key chemical characteristics. Theoretical investigations typically employ functionals like Becke's 3-parameter Lee-Yang-Parr (B3LYP) paired with basis sets such as 6-31G or 6-31+G(d,p) to model the molecular system accurately. niscpr.res.inscirp.org These studies provide critical insights into the frontier molecular orbitals (HOMO and LUMO), the distribution of electrostatic potential, and the partial charges on individual atoms.

While direct DFT studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing its parent molecule, 2-aminobenzothiazole (B30445), and considering the electronic influence of the butyl substituent at the 6-position.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. scirp.org

Below is a table of calculated electronic properties for the parent compound, 2-aminobenzothiazole, which serves as a baseline for understanding the 6-butyl derivative.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-aminobenzothiazole | B3LYP/6-31+G(d,p) | -0.2319 | -0.0384 | 0.1935 |

Data derived from a theoretical study on 2-aminobenzothiazole (2-NH2_BTH). scirp.org

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule. mdpi.com It helps predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. mdpi.com

In 2-aminobenzothiazole, MEP analysis shows that the most negative potential is concentrated around the nitrogen atom of the thiazole (B1198619) ring and the exocyclic amino group. scirp.orgscirp.org This indicates that these nitrogen atoms are the primary sites for electrophilic attack. The hydrogen atoms of the amino group and the benzene (B151609) ring exhibit positive potential, marking them as sites for nucleophilic interaction. scirp.org

For this compound, the electron-donating nature of the butyl group would be expected to increase the electron density on the fused benzene ring, enhancing the negative electrostatic potential in that region compared to the unsubstituted parent molecule. The primary negative centers would remain the nitrogen atoms.

| Molecular Region | Predicted Electrostatic Potential | Reactivity Site For |

|---|---|---|

| Thiazole Nitrogen Atom | Negative (Electron-Rich) | Electrophilic Attack |

| Amino Group Nitrogen Atom | Negative (Electron-Rich) | Electrophilic Attack |

| Amino Group Hydrogen Atoms | Positive (Electron-Poor) | Nucleophilic Attack |

| Benzene Ring | Slightly Negative (influenced by Butyl group) | Electrophilic Attack |

Mulliken population analysis is a method used to calculate the partial charge on each atom within a molecule from the results of a quantum chemical calculation. irjweb.com This analysis provides a numerical representation of the electron distribution and can help in understanding the electrostatic interactions and bonding characteristics of the molecule. While it is known to be dependent on the basis set used, it offers valuable qualitative insights. uni-muenchen.deq-chem.com

For benzothiazole derivatives, Mulliken charge calculations typically show that electronegative atoms like nitrogen and sulfur carry partial negative charges, while most hydrogen atoms exhibit partial positive charges. niscpr.res.inirjweb.com In this compound, the nitrogen atoms and the sulfur atom are expected to be the centers of negative charge. The carbon atoms of the butyl group, being less electronegative, will likely bear small partial charges, while the attached hydrogen atoms will be positive. This charge distribution is fundamental to the molecule's dipole moment and its interaction with other polar molecules.

| Atom/Group | Expected Mulliken Charge |

|---|---|

| Nitrogen Atoms (in ring and amino group) | Negative (-) |

| Sulfur Atom | Negative (-) |

| Hydrogen Atoms | Positive (+) |

| Carbon Atoms (in rings and butyl chain) | Variable (Slightly Positive or Negative) |

Mechanistic Investigations of Biological Activities of 6 Butyl 1,3 Benzothiazol 2 Amine Derivatives in Vitro

Structure-Activity Relationship (SAR) Elucidation

The biological profile of 2-aminobenzothiazole (B30445) derivatives is significantly influenced by the nature and position of substituents on the benzothiazole (B30560) core and modifications of the 2-amino group.

Impact of Substituents at Position 6 on Biological Profile

The substituent at the 6-position of the benzothiazole ring plays a crucial role in determining the biological activity of the compound. Variations at this position can significantly impact potency and selectivity. For instance, the presence of a nitro or cyano group at the C-6 position has been found to increase the antiproliferative activity of 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazole derivatives. nih.gov Conversely, replacing a cationic amidine fragment at the C-6 position with an ammonium (B1175870) group has led to an increase in antitumor activity against other types of tumor cells. nih.gov

Studies on a series of 6-substituted 2-aminobenzothiazoles have shown that electron-withdrawing groups, such as halogens (chlorine, fluorine) and trifluoromethyl groups, are important for antifungal activity. core.ac.uk For example, a 6-benzyloxy derivative was identified as a potent antifungal agent. core.ac.uk In the context of anticancer activity, the introduction of a methoxy (B1213986) group at the C-6 position has been shown to significantly enhance kinase-targeted anticancer activity. mdpi.com Furthermore, in benzothiazole–pyrazole (B372694) hybrids, a C-6 methoxy group combined with an ortho-fluoro on a phenyl ring resulted in submicromolar inhibition of several cancer cell lines. mdpi.com

The following table summarizes the impact of various substituents at position 6 on the biological activities of 2-aminobenzothiazole derivatives.

| Substituent at Position 6 | Observed Biological Activity | Reference |

| Nitro, Cyano | Increased antiproliferative activity | nih.gov |

| Ammonium | Increased antitumor activity | nih.gov |

| Chloro, Fluoro, Trifluoromethyl | Antifungal activity | core.ac.uk |

| Benzyloxy | Potent antifungal activity | core.ac.uk |

| Methoxy | Enhanced kinase-targeted anticancer activity | mdpi.com |

Influence of 2-Amino Group Modifications on Activity

Modification of the 2-amino group is a key strategy in the development of biologically active benzothiazole derivatives. The facile functionalization of this group allows for the synthesis of a wide array of compounds with diverse pharmacological properties. nih.gov

The formation of Schiff bases by condensing the 2-amino group with various aldehydes has been a common approach to generate derivatives with antimicrobial and anthelmintic activities. researchgate.netrjpbcs.com For example, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases have demonstrated moderate to excellent antimicrobial activity. researchgate.net

Amide derivatives, formed by acylation of the 2-amino group, have also shown significant biological potential. For instance, N,N-disubstituted 2-aminobenzothiazoles have been identified as potent inhibitors of Staphylococcus aureus. nih.gov The synthesis of sulphonamide derivatives by reacting 2-aminobenzothiazole with benzenesulphonyl chlorides has yielded compounds with significant antibacterial, antifungal, and antimycobacterial activities. ajrconline.org

The incorporation of piperazine (B1678402) moieties at the 2-amino position has been explored for developing anticancer agents targeting enzymes like PI3Kγ. nih.govacs.org

The table below illustrates the effect of modifying the 2-amino group on the biological activity of benzothiazole derivatives.

| Modification of 2-Amino Group | Resulting Derivative | Observed Biological Activity | Reference |

| Condensation with aldehydes | Schiff Bases | Antimicrobial, Anthelmintic | researchgate.netrjpbcs.com |

| Acylation | Amides | Antibacterial (potent S. aureus inhibitors) | nih.gov |

| Reaction with sulphonyl chlorides | Sulphonamides | Antibacterial, Antifungal, Antimycobacterial | ajrconline.org |

| Incorporation of piperazine | Piperazine derivatives | Anticancer (PI3Kγ inhibition) | nih.govacs.org |

Role of Fused Ring Systems on Biological Potency

Fusing other heterocyclic rings to the benzothiazole scaffold is a strategy employed to enhance biological potency and create novel therapeutic agents. This approach has led to the discovery of compounds with significant activity, particularly in the realm of cancer therapy.

For example, the fusion of a 1,2,4-triazole (B32235) moiety with a benzothiazole core has resulted in derivatives with low micromolar inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. nih.gov Another important class of fused systems is the imidazo[2,1-b] mdpi.comnih.govoxazines, with certain derivatives showing promise as antitubercular agents. uokerbala.edu.iq

The development of quinazolinone-fused benzothiazoles has also been a fruitful area of research. These hybrids have been investigated as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in angiogenesis and cancer progression. tandfonline.comnih.gov

The following table provides examples of fused ring systems incorporating benzothiazole and their associated biological activities.

| Fused Ring System | Biological Target/Activity | Reference |

| Benzothiazole-1,2,4-triazole | CDK2 inhibition | nih.gov |

| Imidazo[2,1-b] mdpi.comnih.govoxazines | Antitubercular activity | uokerbala.edu.iq |

| Benzothiazole-quinazolinone | VEGFR-2 inhibition | tandfonline.comnih.gov |

Enzyme Inhibition and Receptor Modulation Studies

The therapeutic effects of 6-butyl-1,3-benzothiazol-2-amine derivatives are often mediated through their interaction with specific enzymes and receptors.

Inhibition of Specific Enzymes (e.g., Enzymes Involved in Cell Proliferation, Cytochrome P-450)

Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of a variety of enzymes, particularly those involved in cell proliferation, making them attractive candidates for anticancer drug development.

Kinase Inhibition: A significant body of research has focused on the inhibition of protein kinases. Benzothiazole derivatives have shown inhibitory activity against:

Phosphoinositide 3-kinases (PI3Ks): These enzymes are central to cell growth, proliferation, and survival. nih.gov Novel 2-aminobenzothiazole compounds have been designed as PI3Kγ inhibitors. acs.orgresearchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Several 2-aminobenzothiazole hybrids have been synthesized as potent VEGFR-2 inhibitors. tandfonline.comnih.gov

Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. 2-aminobenzothiazole derivatives have been developed as CDK2 inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Benzothiazole derivatives have been investigated as EGFR inhibitors. nih.gov

Other Enzyme Inhibition:

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Alzheimer's. Certain benzothiazole derivatives have been shown to be dual inhibitors of acetylcholinesterase (AChE) and MAO-B. rsc.org

Cytochrome P450 (CYP450): Riluzole, a 2-aminobenzothiazole derivative, is primarily metabolized by CYP1A2, indicating the interaction of this class of compounds with the cytochrome P450 system. mdpi.com

The table below presents a summary of the enzymes inhibited by 2-aminobenzothiazole derivatives and their corresponding IC50 values where available.

| Enzyme Target | Derivative Type | IC50 Value | Reference |

| PI3Kγ | N-propyl urea (B33335) derivative (52) | 0.083 µM (for chemotaxis inhibition) | nih.gov |

| VEGFR-2 | 2-aminobenzothiazole-pyrazole hybrid (VII) | 97 nM | nih.gov |

| VEGFR-2 | 2-aminobenzothiazole-thiazolidinedione hybrid (4a) | 91 nM | tandfonline.com |

| CDK2 | 2-aminobenzothiazole-1,2,4-triazole hybrid (40) | 4.29 µM | nih.gov |

| MAO-B | Benzothiazole-piperazine derivative (4f) | 40.3 ± 1.7 nM | rsc.org |

| Acetylcholinesterase (AChE) | Benzothiazole-piperazine derivative (4f) | 23.4 ± 1.1 nM | rsc.org |

Modulation of Receptor Activity (e.g., Serotoninergic 5-HT1A and 5-HT3 Receptors)

Benzothiazole derivatives have demonstrated the ability to modulate the activity of various receptors, with a particular focus on the serotonergic system, which is implicated in mood disorders and other central nervous system conditions.

Serotonin (B10506) Receptors:

5-HT1A Receptors: Several studies have highlighted the affinity of benzothiazole-based compounds for 5-HT1A receptors. nih.govnih.gov These compounds are being explored as potential dual-acting agents that also inhibit the serotonin transporter (SERT), a key target for antidepressant drugs. nih.gov The goal is to develop novel antidepressants with a potentially superior therapeutic profile. nih.gov

5-HT2A Receptors: Benzothiazole derivatives have also been shown to possess binding affinity for 5-HT2A receptors, another important target in the treatment of depression and other neuropsychiatric disorders. nih.gov

5-HT7 Receptors: The activation of 5-HT7 receptors is involved in the regulation of serotonergic activity, and antagonists of this receptor are being investigated for their therapeutic potential. mdpi.com

While specific data on the interaction of this compound with 5-HT3 receptors is limited in the provided search results, the broad activity of the benzothiazole scaffold within the serotonergic system suggests that this is a plausible area for future investigation.

The following table summarizes the modulation of receptor activity by benzothiazole derivatives.

| Receptor Target | Derivative Type | Observed Effect | Reference |

| 5-HT1A Receptor | Benzothiazole-piperazine derivatives | Moderate binding affinity | nih.gov |

| Serotonin Transporter (SERT) | Benzothiazole-piperazine derivatives | Moderate binding affinity | nih.gov |

| 5-HT2A Receptor | Benzothiazole-based compounds | Binding affinity | nih.gov |

Interference with Neurotransmitter Systems (e.g., Glutamate (B1630785) Neurotransmission)

Derivatives of 2-aminobenzothiazole have been identified as significant modulators of neurotransmitter systems, particularly the glutamatergic system. Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its overactivity can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.

A notable example within this chemical class is Riluzole (2-amino-6-trifluoromethoxy benzothiazole), a drug that demonstrates the neuroprotective potential of benzothiazole derivatives by targeting glutamate-mediated neurotransmission. nih.govnih.gov The mechanisms of action for Riluzole are multifaceted and provide a framework for understanding how derivatives like this compound might function. patsnap.comdrugbank.com Key mechanisms include:

Inhibition of Glutamate Release: Riluzole reduces the presynaptic release of glutamate. patsnap.com This is thought to be achieved in part by inactivating voltage-dependent sodium channels on the nerve terminals that release glutamate. nih.govdrugbank.com By blocking these channels, the compound reduces neuronal excitability and the subsequent release of glutamate into the synapse. patsnap.com

Postsynaptic Receptor Blockade: The compound also acts on postsynaptic neurons by noncompetitively blocking N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor. nih.govpatsnap.com Over-activation of NMDA receptors by glutamate can lead to excessive calcium influx and subsequent neuronal damage. patsnap.com

Modulation of Other Channels and Pathways: Beyond direct glutamate modulation, Riluzole has been shown to affect other ion channels, such as voltage-gated potassium channels, which helps to stabilize neuronal membranes and reduce hyperexcitability. patsnap.com It may also activate G-protein-dependent signal transduction processes. nih.gov

Biochemical studies on the Riluzole analogue PK 26124 further support the role of these compounds as antagonists of excitatory amino acid neurotransmission. nih.gov In vitro, PK 26124 was found to antagonize the increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels induced by glutamate and quisqualate. nih.gov This antagonistic activity is believed to contribute to the anticonvulsant properties observed for this class of compounds. nih.govnih.gov The behavioral profile of Riluzole in preclinical models resembles that of competitive NMDA receptor antagonists, further suggesting its interference with the glutamate system. nih.gov

While these findings are primarily based on the trifluoromethoxy-substituted analogue, the shared 2-aminobenzothiazole core suggests that other derivatives, including this compound, could exhibit similar neuroprotective activities through the modulation of glutamate neurotransmission. The lipophilic butyl group at the C-6 position may influence properties such as CNS penetration and binding affinity at target sites.

Molecular Targets and Pathways in Antimicrobial Contexts

Mechanisms against Bacterial Strains (Gram-Positive and Gram-Negative)

Benzothiazole derivatives represent a versatile scaffold that has been explored for its antibacterial potential against a wide range of pathogens. The mechanisms of action are diverse, targeting various essential bacterial enzymes and processes. While research may not always specify the 6-butyl derivative, the general mechanisms identified for the 2-aminobenzothiazole class provide a strong indication of its potential molecular targets.

Several key bacterial enzymes have been identified as targets for benzothiazole derivatives:

Dihydropteroate Synthase (DHPS) Inhibition: Some sulfonamide analogues of benzothiazole have demonstrated potent antibacterial activity by inhibiting DHPS, a crucial enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria.

Enoyl Acyl Carrier Protein (ACP) Reductase (InhA) Inhibition: This enzyme is a key component of the bacterial fatty acid synthase II (FAS-II) system, which is vital for building the bacterial cell membrane. Benzothiazole derivatives have been designed to inhibit InhA, thereby disrupting cell membrane synthesis.

Peptide Deformylase (PDF) Inhibition: PDF is an essential bacterial metalloenzyme that removes the formyl group from the N-terminus of newly synthesized proteins. Inhibition of this enzyme is lethal to bacteria, making it an attractive target. Benzothiazole-based compounds have been screened and identified as effective PDF inhibitors.

The structural modifications on the benzothiazole ring, including substitutions at the 6-position, are crucial for determining the potency and spectrum of activity. For instance, some derivatives show greater efficacy against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes, while others are more potent against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. In some cases, benzotriazole (B28993) derivatives, which are structurally related, have been shown to be equipotent to antibiotics like linezolid (B1675486) against resistant Gram-positive strains.

Antifungal Action Pathways

The 2-aminobenzothiazole scaffold is a promising framework for the development of novel antifungal agents. Studies have consistently shown that derivatives of this structure exhibit significant activity against various fungal pathogens, particularly of the Candida species.

Research into the structure-activity relationships of 2-aminobenzothiazole derivatives has revealed that substitutions on the benzothiazole ring are critical for antifungal efficacy. Specifically, the presence of a bulky substituent at the 6-position of the ring, such as a benzyloxy group, has been shown to enhance antifungal activity. This suggests that the 6-butyl group in this compound could confer potent antifungal properties.

While the precise enzymatic targets are still under broad investigation, the likely mechanism involves the disruption of essential fungal cellular processes. The lipophilic nature of the butyl group could facilitate the compound's passage through the fungal cell wall and membrane, allowing it to reach and interact with intracellular targets. Potential pathways include the inhibition of key fungal enzymes involved in cell wall synthesis, such as 1,3-β-glucan synthase, or interference with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. The fungicidal or fungistatic effect would result from the disruption of cell membrane integrity or the failure of cell wall construction.

Anti-Tubercular Mechanism of Action (e.g., DprE1 Inhibition)

A significant breakthrough in the development of anti-tubercular agents has been the identification of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) as a key target for a class of compounds known as 1,3-benzothiazin-4-ones (BTZs). DprE1 is an essential enzyme for the viability of Mycobacterium tuberculosis, playing a crucial role in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.

BTZs, such as the clinical trial candidates BTZ043 and PBTZ169, are potent inhibitors of DprE1. patsnap.com The established mechanism of action involves the compound acting as a suicide inhibitor. patsnap.com This process includes:

Enzymatic Reduction: The nitro group at the C-8 position of the BTZ scaffold is reduced by a flavin-dependent process within the DprE1 active site. mdpi.com

Covalent Adduct Formation: This reduction generates a reactive nitroso species. mdpi.com

Irreversible Inhibition: The reactive intermediate then forms a covalent bond with a conserved cysteine residue (Cys387) in the active site of DprE1. mdpi.com This irreversible binding permanently inactivates the enzyme, leading to the disruption of cell wall synthesis and subsequent bacterial death. patsnap.com

Interestingly, structural studies have revealed that binding to DprE1 is not strictly dependent on the formation of this covalent link. A non-covalent complex was observed between DprE1 and a BTZ analogue where the reactive nitro group was replaced with an inert one, indicating that the scaffold itself has a strong affinity for the enzyme's active site. mdpi.com While the this compound belongs to the 2-aminobenzothiazole class rather than the benzothiazinones, the core benzothiazole structure is a shared feature. This suggests that with appropriate functionalization, these derivatives could also be designed to target DprE1 or other essential mycobacterial enzymes.

Cellular Mechanisms in Antineoplastic Research

Cellular Targets and Signaling Pathways

Derivatives of the benzothiazole scaffold have emerged as a promising class of antineoplastic agents, demonstrating cytotoxicity against a variety of human cancer cell lines through the modulation of critical cellular signaling pathways.

One of the primary mechanisms identified for the anticancer activity of benzothiazole derivatives is the induction of apoptosis (programmed cell death) via the suppression of the PI3K/AKT signaling pathway. drugbank.com This pathway is a central regulator of cell survival, proliferation, and growth, and it is often hyperactivated in many types of cancer.

A novel benzothiazole derivative, PB11, was shown to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells. drugbank.com Mechanistic studies revealed that treatment with PB11 led to:

Downregulation of PI3K and AKT: The compound suppressed the levels of key proteins in this survival pathway. drugbank.com

Activation of Caspases: Suppression of the PI3K/AKT pathway resulted in the increased activity of caspase-9 (an initiator caspase) and caspase-3 (an executioner caspase). drugbank.com

Induction of Apoptosis: The activation of the caspase cascade triggered the classical signs of apoptosis, including DNA fragmentation and nuclear condensation. drugbank.com This was further confirmed by the observed upregulation of cytochrome-c, a protein released from the mitochondria to initiate apoptosis. drugbank.com

Therefore, by inhibiting the PI3K/AKT pathway, these compounds effectively shut down a key pro-survival signal in cancer cells, leading to their self-destruction. The structure-activity relationship suggests that substitutions on the benzothiazole ring are crucial, and derivatives can be tailored to target specific cancer cell lines, including those of the lung, breast, and colon.

| Compound | Cancer Cell Line | Activity | Observed Effect |

|---|---|---|---|

| PB11 | U87 (Glioblastoma) | IC50 < 50 nM | Induces apoptosis via PI3K/AKT suppression. drugbank.com |

| PB11 | HeLa (Cervix Cancer) | IC50 < 50 nM | Induces apoptosis, DNA fragmentation. drugbank.com |

| OMS5 | A549 (Lung Cancer) | IC50 = 61.03 µM | Reduces cancer cell line growth. |

| OMS5 | MCF-7 (Breast Cancer) | IC50 = 22.13 µM | Reduces cancer cell line growth. |

| OMS14 | A549 (Lung Cancer) | IC50 = 55.08 µM | Reduces cancer cell line growth. |

| OMS14 | MCF-7 (Breast Cancer) | IC50 = 25.04 µM | Inhibits PIK3CD/PIK3R1 (65% inhibition). |

Induction of Cellular Responses (e.g., Sensitivity in Cancer Cell Lines)

Derivatives of this compound have demonstrated notable effects on various cancer cell lines, inducing cellular responses that lead to growth inhibition and cytotoxicity. The substitution pattern on the benzothiazole core plays a crucial role in determining the potency and selectivity of these compounds.

For instance, fluorinated 2-aryl benzothiazole derivatives have shown significant anti-tumor activities. nih.gov Specifically, compounds with hydroxyl groups on the phenyl ring exhibited potent activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov The placement of these hydroxyl groups influences the bioactivity, with GI50 values of 0.57 µM and 0.4 µM observed for substitutions at the third and fourth positions, respectively. nih.gov

Furthermore, the introduction of a thiourea (B124793) moiety to the benzothiazole structure has been shown to enhance antiproliferative activity against the U-937 human macrophage cell line. nih.gov In another study, oxothiazolidine-based benzothiazole derivatives, particularly those with a substituted chlorophenyl group, demonstrated effective anticancer activity against the HeLa cell line, causing 96.8% inhibition with an IC50 value of 9.76 µM. nih.gov

The nature of the substituent at the 6-position of the benzothiazole ring is a key determinant of activity. Structure-activity relationship (SAR) studies have revealed that modifications at this position often yield the most active compounds. nih.gov For example, a trifluoromethyl sulfonyl group at the 6-position resulted in a compound with an IC50 value of 2.28 μM against HK853. nih.gov In contrast, substitutions on the exocyclic amine, such as methyl, dimethyl, phenyl, benzyl, and acetyl groups, did not exhibit inhibitory activity. nih.gov

Interactive Table: Anticancer Activity of 6-substituted Benzothiazole Derivatives

| Cell Line | Derivative Type | IC50/GI50 Value | Reference |

|---|---|---|---|

| MCF-7 | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | 0.57 µM | nih.gov |

| MCF-7 | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | 0.4 µM | nih.gov |

| U-937 | Thiourea containing benzothiazole | 16.23 ± 0.81 µM | nih.gov |

| HeLa | Substituted chlorophenyl oxothiazolidine based benzothiazole | 9.76 µM | nih.gov |

Protein Tyrosine Kinase Inhibition

The 2-aminobenzothiazole scaffold is recognized as a privileged structure in medicinal chemistry and has been investigated for its potential as a protein kinase inhibitor. scholarsresearchlibrary.com Specifically, derivatives of this scaffold have shown inhibitory activity against various protein tyrosine kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

One area of focus has been the inhibition of Lymphocyte-Specific Protein Tyrosine Kinase (Lck), a key enzyme in T-cell signaling. A novel series of 2-amino-6-carboxamidobenzothiazoles was discovered to possess potent Lck inhibitory properties. nih.gov Detailed structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of this series. nih.gov

Furthermore, certain benzothiazole derivatives have been identified as inhibitors of the c-Jun NH2-terminal protein kinase (JNK) signaling pathway. nih.gov For example, the compound AS601245, which incorporates a benzothiazole moiety, has demonstrated neuroprotective effects by inhibiting JNK and subsequent c-Jun phosphorylation. nih.gov

The N-(1,3-thiazol-2-yl)pyridin-2-amine structure has been a lead class for developing KDR kinase inhibitors, which are important in angiogenesis. bohrium.com Optimization of this class of compounds has led to the discovery of potent inhibitors with favorable pharmacokinetic profiles. bohrium.com

Mechanistic Insights into Anti-inflammatory and Antioxidant Properties

Pathways Related to Anti-inflammatory Modulation

Derivatives of this compound have been shown to exert anti-inflammatory effects through various mechanisms, primarily by modulating key inflammatory pathways. One of the principal mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. nih.govresearchgate.net

Studies have shown that certain benzothiazole derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety exhibit significant anti-inflammatory activity. nih.gov For instance, compound 8h from a synthesized series displayed a potent 57.35% inhibition in an in vivo anti-inflammatory assay, which was more effective than the standard drug indomethacin. nih.gov In vitro enzyme studies confirmed that this anti-inflammatory action is mediated through the inhibition of COX-2. nih.gov

Additionally, some benzothiazole derivatives are believed to exert their anti-inflammatory effects by inhibiting beta-2 receptors of bradykinin. researchgate.net The modulation of pro-inflammatory cytokines is another important pathway. Novel benzoxazole (B165842) derivatives, structurally related to benzothiazoles, have been shown to inhibit the LPS-induced expression of inflammatory cytokines such as IL-1β and IL-6. nih.gov

Free-Radical Scavenging Mechanisms

The antioxidant activity of this compound derivatives is attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress-induced cellular damage. nih.govnih.gov This free-radical scavenging capacity has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. nih.gov

Benzothiazole derivatives bearing a 1,3,4-oxadiazole moiety have demonstrated significant radical scavenging efficacy. nih.gov Specifically, compounds 8h and 8l from a synthesized series showed high radical scavenging capabilities in the ABTS+ bioassay, with IC50 values of 0.05 ± 0.02 and 0.07 ± 0.03 mmol/L, respectively. nih.gov

The structure of the benzothiazole derivative influences its antioxidant potential. The presence of specific substituent groups can enhance the molecule's ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing it. The development of multifunctional benzothiazole derivatives with both antioxidant and other beneficial properties, such as photoprotection, is an active area of research. nih.gov

Interactive Table: Antioxidant Activity of Benzothiazole Derivatives

| Assay | Derivative | IC50 Value (mmol/L) | Reference |

|---|---|---|---|

| ABTS+ | Compound 8h (benzothiazole-oxadiazole) | 0.05 ± 0.02 | nih.gov |

Computational Approaches in Biological Activity Prediction

Molecular Docking for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific target protein. This approach has been extensively applied to understand the interactions of this compound derivatives with their biological targets. nih.govwjarr.com

In the context of antimicrobial activity, docking studies have been performed to investigate the interaction of benzothiazole derivatives with DNA gyrase, a crucial bacterial enzyme. nih.gov These studies help in rationalizing the observed antimicrobial potential and guide the design of more potent inhibitors. For example, docking experiments with 2-aminobenzothiazole molecules against HK853 have shown that the 2-amino group interacts with a key aspartate residue in the binding pocket, and the benzothiazole core engages in π-π stacking interactions with a tyrosine residue. nih.gov

Similarly, for anti-inflammatory activity, molecular docking has been used to explore the binding mode of benzothiazole derivatives within the active site of the COX-2 enzyme. nih.gov These computational models provide insights into the key interactions that are responsible for the inhibitory activity and can explain the structure-activity relationships observed experimentally. nih.gov

In the field of anticonvulsant research, in silico screening of designed benzothiazole derivatives against GABA-aminotransferase has been carried out using molecular docking software. wjarr.com The results, including docking scores and hydrogen bond interactions, help in identifying promising candidates for further development. wjarr.com

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and exert its activity. thaiscience.info This approach helps in understanding the structure-activity relationships of compounds and in designing new molecules with improved potency. thaiscience.info

For benzothiazole derivatives, pharmacophore models have been developed to predict their biological activities, such as their potential as p56lck inhibitors for inflammatory and autoimmune disorders. thaiscience.inforesearchgate.net These models typically identify key pharmacophoric features, including hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R). thaiscience.inforesearchgate.net

A study on benzothiazole derivatives as p56lck inhibitors developed a six-point pharmacophore model with the features AADHRR (two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and two aromatic rings). thaiscience.info This model demonstrated a strong correlation between the predicted and experimental activities of the tested compounds, suggesting its reliability in identifying new potent inhibitors. thaiscience.info The validation of such models is crucial and is often performed using an external set of molecules to assess the model's predictive power. thaiscience.info A high predictive correlation coefficient indicates the robustness of the pharmacophore model. researchgate.net

The development of a successful pharmacophore model can serve as a valuable tool for screening large chemical databases to identify novel chemical entities with desired biological activities. thaiscience.info

ADME Prediction (Non-clinical aspects)

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial in drug development as they determine the pharmacokinetic profile of a compound. In silico ADME prediction has become an essential tool to evaluate the drug-likeness of new chemical entities in the early stages of drug discovery, helping to reduce the time and cost associated with preclinical testing. veterinaria.org For this compound and its derivatives, various in silico studies have been conducted to predict their ADME properties.

These predictions often involve assessing compliance with Lipinski's rule of five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria, including a molecular weight of less than 500, a logP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.gov Studies on various benzothiazole derivatives have shown that many of these compounds adhere to Lipinski's rule, indicating favorable oral drug-like properties. nih.govnih.gov

Key ADME parameters that are typically predicted include:

Human Oral Absorption: This parameter predicts the extent to which a compound will be absorbed from the gastrointestinal tract into the bloodstream. Studies on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives showed that most compounds had a predicted absorption of over 70%, with one compound reaching 86.77%. nih.gov

Gastrointestinal (GI) Absorption: This predicts the absorption of a compound across the gut wall.

Blood-Brain Barrier (BBB) Penetration: This assesses the likelihood of a compound crossing the blood-brain barrier, which is important for drugs targeting the central nervous system.

CYP450 Enzyme Inhibition: Cytochrome P450 (CYP) enzymes are crucial for drug metabolism. Predicting whether a compound inhibits specific CYP isoenzymes (e.g., CYP1A2, CYP2C19, CYP3A4) is important to avoid potential drug-drug interactions. tandfonline.com

Drug-likeness: This is a qualitative assessment of whether a compound has favorable properties to be considered a drug candidate.

In silico tools like SwissADME and QikProp are commonly used for these predictions. veterinaria.orgtandfonline.combiointerfaceresearch.comresearchgate.net For instance, a study on a series of newly designed benzothiazole compounds (B1-B30) as potential p53-MDM2 inhibitors showed that all compounds adhered to Lipinski's criteria. nih.gov Another study on benzothiazole-thiazole hybrids used the QikProp tool to calculate various descriptors like CNS activity, solvent accessible surface area (SASA), molecular volume, and predicted oral absorption. biointerfaceresearch.com

The following table summarizes some of the predicted ADME properties for a series of designed benzothiazole derivatives from a study targeting p53-MDM2 inhibition. tandfonline.com

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Predicted Oral Absorption |

| B9 | 453.5 | 4.2 | 5 | 1 | 70-80% |

| B12 | 487.6 | 4.8 | 6 | 1 | Favorable |

| B24 | 501.6 | 5.1 | 6 | 1 | 70-80% |

| B25 | 467.5 | 4.5 | 5 | 1 | 70-80% |

| B26 | 481.5 | 4.8 | 5 | 1 | 70-80% |

This table is based on data reported for a series of designed benzothiazole derivatives and is for illustrative purposes. tandfonline.com

These computational predictions provide valuable insights into the potential pharmacokinetic behavior of this compound derivatives, guiding further experimental studies.

Advanced Applications and Materials Science Perspectives

Coordination Chemistry and Metal Complex Formation

The coordination chemistry of 2-aminobenzothiazole (B30445) derivatives, including 6-butyl-1,3-benzothiazol-2-amine, is a burgeoning field of study. These compounds are recognized for their ability to form stable complexes with a variety of metal ions, leading to materials with diverse structural and functional properties. The coordination typically involves the nitrogen atom of the benzothiazole (B30560) ring and, in some cases, the exocyclic amino group, allowing for the design of ligands with specific binding preferences. mdpi.comrsc.org

Ligand Design and Binding Modes

The 2-aminobenzothiazole framework is a cornerstone for designing ligands with specific coordination behaviors. The presence of both a soft sulfur atom and hard nitrogen atoms allows for coordination with a wide range of metal centers. The primary binding site is often the endocyclic nitrogen atom of the thiazole (B1198619) ring. mdpi.com However, the exocyclic amino group can also participate in coordination, leading to various binding modes, including monodentate, bidentate, and bridging coordination. The butyl group at the 6-position, while not directly involved in coordination, can influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.

Derivatives of 2-aminobenzothiazole have been successfully employed in the synthesis of Schiff bases, which are then used to create multidentate ligands. For instance, condensation reactions with salicylaldehyde (B1680747) derivatives can yield ligands capable of forming stable chelates with metal ions. researchgate.net These modifications allow for a high degree of tunability in the ligand's coordination environment.

Transition Metal and Lanthanide Complexation

The 2-aminobenzothiazole scaffold has proven effective in coordinating with both transition metals and lanthanides, leading to complexes with interesting magnetic, electronic, and photoluminescent properties.

Transition Metal Complexes: Copper(II) complexes of 2-aminobenzothiazole derivatives have been synthesized and characterized. For example, a copper(II) acetate (B1210297) complex with 2-aminobenzothiazole, [Cu(abt)₂(OOCCH₃)₂], has been reported. mdpi.com In such complexes, the 2-aminobenzothiazole ligand typically coordinates to the metal center through the ring nitrogen atom. mdpi.com Studies on cobalt(II) and nickel(II) complexes have revealed the formation of both pseudotetrahedral and six-coordinate geometries, depending on the counter-ions and solvent conditions. rsc.org The coordination environment significantly influences the spectral and magnetic properties of these complexes. For instance, copper complexes with 2-aminobenzothiazole derivatives have been shown to exhibit distorted square planar geometry. jmaterenvironsci.com

Lanthanide Complexation: While less common than transition metal complexes, lanthanide complexes with ligands derived from the broader family of nitrogen-containing heterocycles are known. nih.gov The development of 2-aminobenzothiazole-based ligands for lanthanide complexation is an active area of research. The strong luminescence often associated with lanthanide ions can be sensitized by the organic ligand, a phenomenon known as the "antenna effect." This makes such complexes promising for applications in lighting and bio-imaging. The design of ligands that can efficiently transfer energy to the lanthanide ion is a key challenge in this area. mdpi.com

Sensing Applications and Chemosensor Development

The inherent fluorescence of the benzothiazole core, combined with the potential for specific interactions with analytes, makes this compound and its derivatives excellent candidates for the development of chemosensors. mdpi.comnih.gov These sensors can operate through various mechanisms, including colorimetric and fluorimetric responses, allowing for the sensitive and selective detection of a range of cations and anions.

Colorimetric and Fluorimetric Sensing Mechanisms

The sensing capabilities of 2-aminobenzothiazole derivatives often rely on photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT), Aggregation-Induced Emission (AIE), and photoinduced electron transfer (PET). mdpi.comnih.gov

Colorimetric Sensing: The interaction of a 2-aminobenzothiazole-based sensor with a target analyte can lead to a change in its electronic structure, resulting in a visible color change. researchgate.netnih.govacs.org This allows for naked-eye detection, which is highly desirable for rapid and on-site analysis. For example, Schiff base derivatives of 2-aminobenzothiazole have been shown to exhibit colorimetric responses to specific anions. mdpi.com